molecular formula C19H21N7O B2861447 1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide CAS No. 1251622-07-7

1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide

Cat. No. B2861447
M. Wt: 363.425
InChI Key: FAYWMGYWTPGBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known by its chemical name, PPIC, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of PPIC involves its binding to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This inhibition of protein kinases leads to the activation of downstream signaling pathways, which ultimately leads to the biochemical and physiological effects of PPIC.

Biochemical And Physiological Effects

The biochemical and physiological effects of PPIC are diverse and include the inhibition of cancer cell growth, neuroprotection, vasodilation, and anti-inflammatory effects. PPIC has also been shown to have antioxidant effects and can potentially be used to treat oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using PPIC in lab experiments include its high specificity and potency, which make it an ideal tool for studying the biochemical and physiological effects of protein kinases. However, the limitations of using PPIC include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the study of PPIC, including the development of new synthesis methods to reduce the cost and increase the yield of the compound. Additionally, the potential applications of PPIC in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease, should be further explored. Finally, the potential side effects of PPIC should be carefully studied to ensure its safety for clinical use.

Synthesis Methods

The synthesis of PPIC involves several steps, including the reaction of 6-chloropyrimidine-4-carboxylic acid with piperidine to form 6-piperidinopyrimidine-4-carboxylic acid. This intermediate is then reacted with 4-pyridylmethylamine to form 1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide. The final product is obtained after purification and characterization.

Scientific Research Applications

PPIC has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, PPIC has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing angiogenesis. In neuroscience, PPIC has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, PPIC has been shown to have vasodilatory effects and can potentially be used to treat hypertension and other cardiovascular diseases.

properties

IUPAC Name

1-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-4-ylmethyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c27-19(21-11-15-4-6-20-7-5-15)16-12-26(14-24-16)18-10-17(22-13-23-18)25-8-2-1-3-9-25/h4-7,10,12-14H,1-3,8-9,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYWMGYWTPGBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide

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